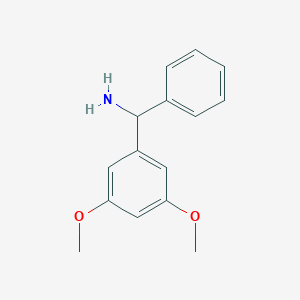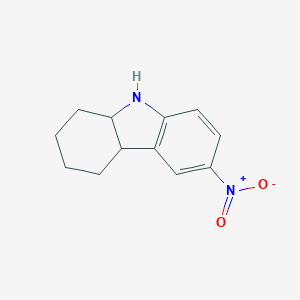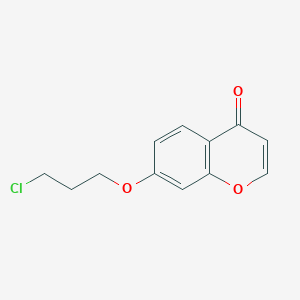
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as D609 and is known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of D609 is not fully understood. However, it is known to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity, which is involved in the production of second messengers such as diacylglycerol and inositol triphosphate. D609 also inhibits the activity of sphingomyelinase, which is involved in the metabolism of sphingomyelin.
Efectos Bioquímicos Y Fisiológicos
D609 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. D609 has also been shown to reduce inflammation and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D609 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, D609 has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. It can also exhibit some cytotoxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on D609. One area of research is the development of more potent and selective inhibitors of PC-PLC and sphingomyelinase. Another area of research is the development of new therapeutic applications for D609, such as in the treatment of neurodegenerative disorders. Additionally, research could be conducted on the use of D609 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, D609 is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It exhibits a wide range of biological activities and has been studied for its potential use in the treatment of various diseases. While it has some limitations for use in lab experiments, it has several advantages and has the potential for further development and research in the future.
Aplicaciones Científicas De Investigación
D609 has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
105277-69-8 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- |
Fórmula molecular |
C12H11ClO3 |
Peso molecular |
238.66 g/mol |
Nombre IUPAC |
7-(3-chloropropoxy)chromen-4-one |
InChI |
InChI=1S/C12H11ClO3/c13-5-1-6-15-9-2-3-10-11(14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6H2 |
Clave InChI |
TXKUJOMDRORGNV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
SMILES canónico |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
Sinónimos |
7-(3-chloropropoxy)-4H-chroMen-4-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

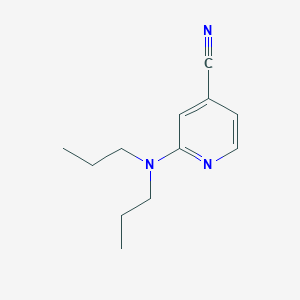
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
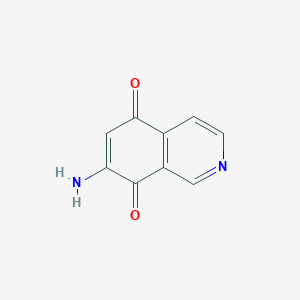
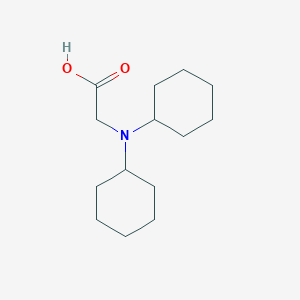
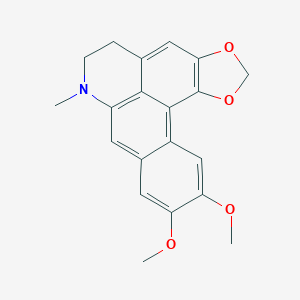
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
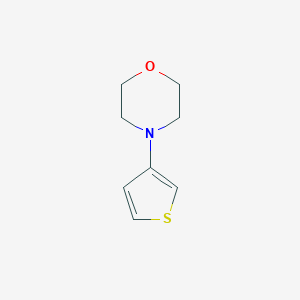
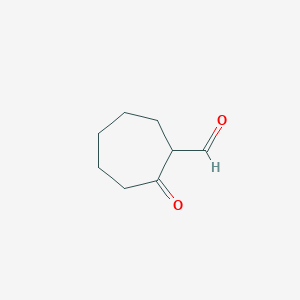
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)

